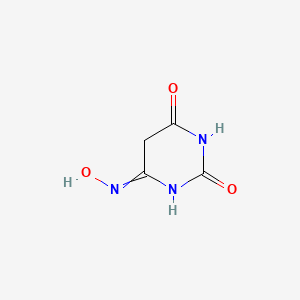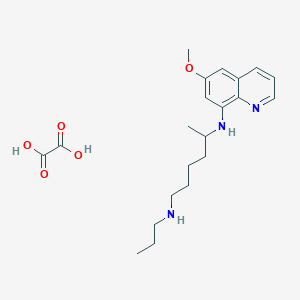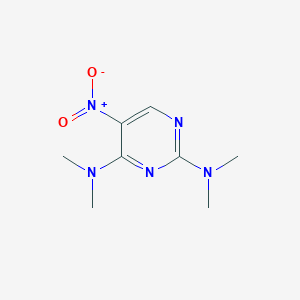
2-N,2-N,4-N,4-N-tetramethyl-5-nitropyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N,2-N,4-N,4-N-tetramethyl-5-nitropyrimidine-2,4-diamine is an organic compound with a complex structure that includes a pyrimidine ring substituted with nitro and tetramethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,2-N,4-N,4-N-tetramethyl-5-nitropyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine precursor followed by the introduction of tetramethyl groups through alkylation reactions. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions. Safety measures are also critical due to the use of hazardous reagents and the potential for exothermic reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-N,2-N,4-N,4-N-tetramethyl-5-nitropyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tetramethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2-N,2-N,4-N,4-N-tetramethyl-5-nitropyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-N,2-N,4-N,4-N-tetramethyl-5-nitropyrimidine-2,4-diamine exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the tetramethyl groups can influence the compound’s lipophilicity and binding affinity to biological targets. These interactions can modulate enzymatic activity or disrupt cellular processes, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-N,2-N,4-N,4-N-tetramethylpyrimidine-2,4-diamine: Lacks the nitro group, resulting in different reactivity and applications.
5-nitropyrimidine-2,4-diamine: Lacks the tetramethyl groups, affecting its solubility and biological activity.
2-N,2-N,4-N,4-N-tetramethyl-5-nitrobenzene-1,3-diamine: Similar structure but with a benzene ring instead of a pyrimidine ring, leading to different chemical properties.
Uniqueness
2-N,2-N,4-N,4-N-tetramethyl-5-nitropyrimidine-2,4-diamine is unique due to the combination of its nitro and tetramethyl groups on a pyrimidine ring. This unique structure imparts specific chemical reactivity and potential for diverse applications that are not observed in its analogs.
Propriétés
Numéro CAS |
1137-13-9 |
|---|---|
Formule moléculaire |
C8H13N5O2 |
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
2-N,2-N,4-N,4-N-tetramethyl-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C8H13N5O2/c1-11(2)7-6(13(14)15)5-9-8(10-7)12(3)4/h5H,1-4H3 |
Clé InChI |
WHTLEFOMOMTSES-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC(=NC=C1[N+](=O)[O-])N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


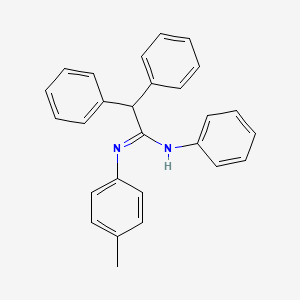

![3-(2-Amino-3-cyano-pyrrolo[2,3-b]quinoxalin-1-yl)benzoic acid](/img/structure/B14009817.png)
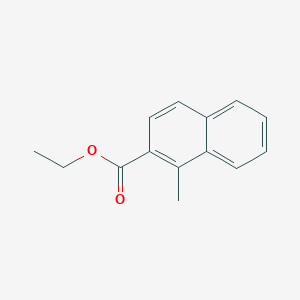
![1,3-Dimethyl-6-oxo-1h,6h,7h-pyrazolo[3,4-b]pyridine-4-carboxylic acid trihydrochloride](/img/structure/B14009831.png)

![1-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-phenylthiourea](/img/structure/B14009844.png)

![N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride](/img/structure/B14009859.png)
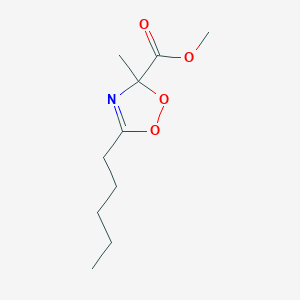
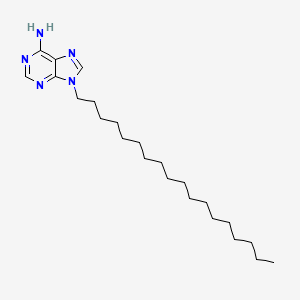
![N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide](/img/structure/B14009882.png)
